Triethyl 1,1,2-ethylenetricarboxylate

Michael Addition Electrophilicity Conjugate Addition

Triethyl 1,1,2-ethylenetricarboxylate (CAS 13049-86-0), also designated as triethyl ethene-1,1,2-tricarboxylate, is a trisubstituted electron-deficient alkene characterized by three ester functionalities conjugated to a central ethene core. The compound possesses a molecular formula of C₁₁H₁₆O₆ and a molecular weight of 244.24 g/mol.

Molecular Formula C11H16O6
Molecular Weight 244.243
CAS No. 13049-86-0
Cat. No. B2472278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl 1,1,2-ethylenetricarboxylate
CAS13049-86-0
Molecular FormulaC11H16O6
Molecular Weight244.243
Structural Identifiers
SMILESCCOC(=O)C=C(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C11H16O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h7H,4-6H2,1-3H3
InChIKeyPMHBYAGKMHEFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl 1,1,2-Ethylenetricarboxylate (CAS 13049-86-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


Triethyl 1,1,2-ethylenetricarboxylate (CAS 13049-86-0), also designated as triethyl ethene-1,1,2-tricarboxylate, is a trisubstituted electron-deficient alkene characterized by three ester functionalities conjugated to a central ethene core . The compound possesses a molecular formula of C₁₁H₁₆O₆ and a molecular weight of 244.24 g/mol . Commercial sourcing information indicates that standard research-grade material is typically available at 95% to 98% purity . Its physicochemical properties include a boiling point of 155-156 °C at 11 mmHg, a calculated XLogP of 1.4, and a topological polar surface area (TPSA) of 78.9 Ų, with the compound existing as a colorless liquid under ambient conditions .

Why Triethyl 1,1,2-Ethylenetricarboxylate Cannot Be Replaced by Common α,β-Unsaturated Esters


Triethyl 1,1,2-ethylenetricarboxylate is a member of the methylenemalonate family and exhibits electrophilicity that is fundamentally distinct from and superior to that of frequently used alkylidenemalonates, attributable to the additional electron-withdrawing effect of the 2-ester (carboxyl) group [1][2]. This structural feature renders the compound a highly reactive Michael acceptor that participates in conjugate additions and cycloadditions with efficiency unattainable by mono- or di-activated alkene analogs [1]. In organometallic transformations, this heightened electrophilicity translates into divergent reaction pathways: whereas simpler diesters such as diethyl fumarate and diethyl maleate follow predictable 1,4-addition or reduction trajectories, the triester engages via dianionic intermediates that enable unique bond-forming sequences and product distributions [3]. Consequently, substituting this compound with a generic α,β-unsaturated ester is not a neutral replacement—it fundamentally alters reaction outcomes and, in many documented cases, results in complete synthetic failure (0% yield) or entirely different product architectures [3][4].

Triethyl 1,1,2-Ethylenetricarboxylate: Quantitative Comparative Performance Against Structural Analogs and Alternative Electrophiles


Elevated Electrophilicity Compared to Alkylidenemalonates Enables Broader Nucleophile Scope and Accelerated Conjugate Additions

Triethyl 1,1,2-ethylenetricarboxylate is classified as an ethenetricarboxylate, a subclass of methylenemalonates, and exhibits significantly higher reactivity than the more commonly employed alkylidenemalonates [1]. This enhanced electrophilicity is mechanistically attributed to the strong electron-withdrawing effect exerted by the additional 2-carboxyl (ester) group, which effectively polarizes the C=C double bond to a greater extent [1][2]. The reactivity differential is operationally significant: while alkylidenemalonates often require elevated temperatures or extended reaction times for conjugate additions, ethenetricarboxylates undergo rapid, efficient additions with diverse nucleophiles including indoles, amines, and propargyl alcohols under milder Lewis acid-catalyzed or even catalyst-free conditions [1][2].

Michael Addition Electrophilicity Conjugate Addition Lewis Acid Catalysis

Divergent Reaction Pathway in Organocopper-Mediated Transformations: 94% 1,4-Addition Yield Versus Reduction Products from Diethyl Maleate

In a direct comparative study examining the reactivity of electron-deficient olefins with Bu₂CuLi·AlCl₃ reagent, triethoxycarbonylethylene (triethyl 1,1,2-ethylenetricarboxylate) demonstrated a fundamentally different reactivity profile compared to structural analogs [1]. Treatment of the target compound with Bu₂CuLi·AlCl₃ led exclusively to a 1,4-addition pathway, yielding the butylated product in approximately 94% yield [1]. In sharp contrast, under identical conditions, the isomeric analog diethyl maleate predominantly underwent reduction rather than 1,4-addition, generating the corresponding reduction product as the major outcome [1]. This stark divergence in reaction fate is attributed to the target compound's ability to stabilize a dianionic intermediate, a mechanistic pathway not accessible to simpler diesters [1].

Organocopper Chemistry 1,4-Addition Reduction Dianionic Intermediate

Efficient Indene Synthesis with SnCl₄ Catalysis: Triethyl Ethenetricarboxylate Achieves High Yields Where Non-Triester Analogs Exhibit Reduced or Zero Reactivity

In the Lewis acid-catalyzed reaction of ethenetricarboxylates with arylallenes, triethyl ethenetricarboxylate (the target compound) functions as a highly efficient conjugate addition partner, enabling the one-pot synthesis of indene derivatives via a conjugate addition/Friedel-Crafts cyclization cascade when SnCl₄ is employed as the catalyst [1]. The electrophilic triester system is essential for this transformation; under comparable conditions, less electrophilic alkene substrates (such as simple diesters) fail to engage effectively, resulting in negligible or zero product formation [1]. For instance, while the target triethyl ester yields complex indene and γ-lactone products efficiently, a control experiment using diethyl malonate (a prototypical methylene diester) under related allene addition conditions produced 0% of the expected adduct [1].

Indene Synthesis Lewis Acid Catalysis Conjugate Addition Cyclization

Established Cyclopropanation Building Block: Quantitative Yield of Triethyl Cyclopropane-1,1,2-tricarboxylate via Classical Michael-Addition Cascade

Triethyl 1,1,2-ethylenetricarboxylate serves as a documented precursor for cyclopropane synthesis via a classic Michael addition–alkylation sequence [1]. In the foundational 1887 work by Michael, the reaction of the target compound with ethyl α-bromoacrylate yielded triethyl cyclopropane-1,1,2-tricarboxylate via intermediate enolate formation and intramolecular alkylation [1]. This synthetic route, which leverages the unique 1,1,2-triester substitution pattern to control the cyclopropanation regiochemistry, remains a widely employed methodology for cyclopropane construction in contemporary organic synthesis [1]. The substitution pattern is not replicable with simpler diesters, which lack the necessary third ester group to direct the intramolecular cyclization and stabilize the intermediate.

Cyclopropanation Michael Addition Synthetic Methodology Historical Synthesis

Differential Reactivity in Vicinal Difunctionalization: Enables Intramolecular Trapping Pathways Not Accessible to Simpler Michael Acceptors

The presence of three ester groups on the ethene core of triethyl 1,1,2-ethylenetricarboxylate confers a distinctive electronic environment that influences the fate of the enolate intermediate generated upon conjugate addition [1]. In vicinal difunctionalization protocols, simple Michael acceptors such as mono- or di-activated alkenes typically undergo protonation of the enolate intermediate, terminating the sequence at the monofunctionalized product [1]. To achieve difunctionalization with such acceptors, an intramolecular electrophilic trap must be deliberately engineered into the substrate [1]. In contrast, the heightened electrophilicity of the triester system, coupled with the electron-withdrawing capacity of the additional ester group, facilitates alternative trapping pathways and enables reaction sequences that are not viable with less activated alkene analogs [1][2].

Vicinal Difunctionalization Intramolecular Trapping Enolate Intermediate Michael Addition

Triethyl 1,1,2-Ethylenetricarboxylate: Evidence-Backed Applications in Heterocycle Synthesis, Organometallic Methodology, and Cyclopropane Construction


Lewis Acid-Catalyzed Synthesis of Indene Derivatives and γ-Lactones

Triethyl 1,1,2-ethylenetricarboxylate is the electrophile of choice for the SnCl₄-catalyzed reaction with arylallenes and 1,1-dialkylallenes to construct indene and γ-lactone frameworks [1]. As demonstrated in Section 3, the triester structure is essential for achieving efficient conjugate addition/Friedel-Crafts cyclization cascades; less electrophilic diesters such as diethyl malonate produce 0% adduct yield under comparable conditions [1]. Researchers procuring this compound for indene synthesis can expect reliable formation of these biologically relevant heterocyclic cores, which are prevalent in pharmaceutical agents and functional materials.

Organocopper-Mediated 1,4-Addition for Butylated Adduct Synthesis

In organometallic methodology development, triethyl 1,1,2-ethylenetricarboxylate uniquely enables high-yielding (~94%) 1,4-addition with Bu₂CuLi·AlCl₃, providing access to butylated adducts that are inaccessible using isomeric diesters [2]. Section 3 documents that diethyl maleate, under identical conditions, predominantly yields reduction products rather than the desired 1,4-adduct [2]. For laboratories engaged in carbon-carbon bond formation via organocopper reagents, this compound is indispensable when the target is a 1,4-addition product from a highly electrophilic Michael acceptor.

Classical Cyclopropanation via Michael Addition–Alkylation Cascades

Triethyl 1,1,2-ethylenetricarboxylate serves as the key starting material for the synthesis of triethyl cyclopropane-1,1,2-tricarboxylate, a transformation first reported by Michael in 1887 and still employed in modern synthetic practice [3]. The 1,1,2-triester substitution pattern is structurally required to direct the intramolecular alkylation with ethyl α-bromoacrylate and to stabilize the intermediate enolate [3]. Chemists seeking to install 1,1,2-trisubstituted cyclopropane motifs—common in conformationally constrained pharmaceuticals and agrochemicals—will find this compound to be an essential and historically validated building block.

Rapid Conjugate Additions with Diverse Nucleophiles Under Mild Conditions

Owing to its enhanced electrophilicity relative to alkylidenemalonates, triethyl 1,1,2-ethylenetricarboxylate undergoes efficient conjugate additions with a broad array of nucleophiles including indoles, amines, propargyl alcohols, and aminobenzaldehydes [4][5]. As established in Section 3, these reactions proceed under milder Lewis acid-catalyzed or catalyst-free conditions compared to those required for less electrophilic analogs [4][5]. Procurement of this triester is therefore advantageous for synthetic route optimization where reduced catalyst loading, lower reaction temperatures, or shorter reaction times are process-critical variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethyl 1,1,2-ethylenetricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.